Octahydropentalenyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydropentalenyl formate typically involves the esterification of octahydropentalenol with formic acid or its derivatives. One common method is the reaction of octahydropentalenol with formic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of immobilized enzymes as catalysts has also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Octahydropentalenyl formate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to octahydropentalenyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the formate ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: Octahydropentalenyl alcohol.
Substitution: Various substituted octahydropentalenyl derivatives.
Scientific Research Applications
Chemistry: Octahydropentalenyl formate is used as an intermediate in organic synthesis. Its unique structure makes it a valuable building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a precursor for drug development. Its ability to undergo various chemical transformations makes it a versatile candidate for medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of octahydropentalenyl formate involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating enzyme activity and signaling pathways. The formate ester group can undergo hydrolysis, releasing formic acid, which can then participate in various biochemical reactions .
Comparison with Similar Compounds
Octyl formate: Similar ester structure but with an octyl group instead of an octahydropentalenyl ring.
Cyclopentyl formate: Contains a cyclopentyl ring instead of an octahydropentalenyl ring.
Methyl formate: A simpler ester with a methyl group instead of an octahydropentalenyl ring.
Uniqueness: Octahydropentalenyl formate is unique due to its octahydropentalenyl ring system, which imparts distinct chemical and physical properties. This structural feature makes it more versatile in chemical reactions and applications compared to simpler formate esters .
Properties
CAS No. |
93964-84-2 |
---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl formate |
InChI |
InChI=1S/C9H14O2/c10-6-11-9-5-4-7-2-1-3-8(7)9/h6-9H,1-5H2 |
InChI Key |
LIERIUBKWIGWPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C2C1)OC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.